molecular formula C8H8FN5 B2752329 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1699418-15-9

1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B2752329
CAS No.: 1699418-15-9
M. Wt: 193.185
InChI Key: HRJCBOPYORWLFY-UHFFFAOYSA-N
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Description

1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of fluorinated pyridines and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of 5-Fluoropyridine Derivative: The initial step involves the preparation of a 5-fluoropyridine derivative through fluorination reactions.

    Triazole Formation: The next step involves the formation of the triazole ring.

    Coupling Reaction: The final step involves coupling the 5-fluoropyridine derivative with the triazole moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzyme active sites or receptor binding pockets, while the triazole ring can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of fluoropyridine and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields .

Properties

IUPAC Name

1-[(5-fluoropyridin-3-yl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5/c9-7-1-6(2-11-3-7)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJCBOPYORWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699418-15-9
Record name 1-[(5-fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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